3,5-Dibromo-2-clorobenzamida

Descripción general

Descripción

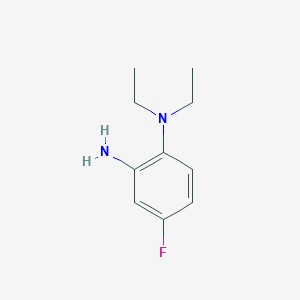

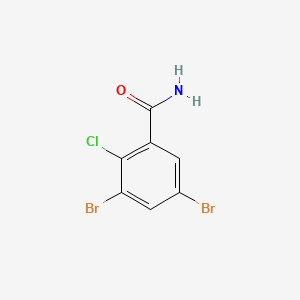

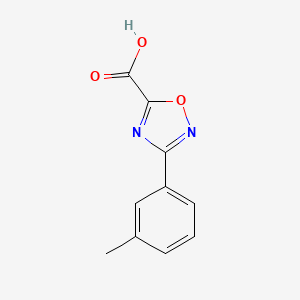

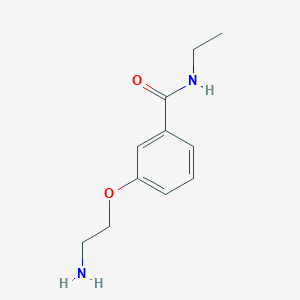

3,5-Dibromo-2-chlorobenzamide is a chemical compound with the molecular formula C7H4Br2ClNO and a molecular weight of 313.38 . It is used for proteomics research .

Synthesis Analysis

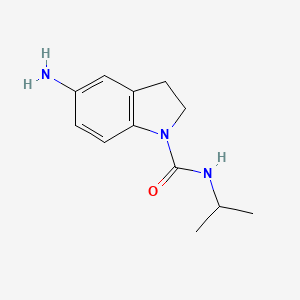

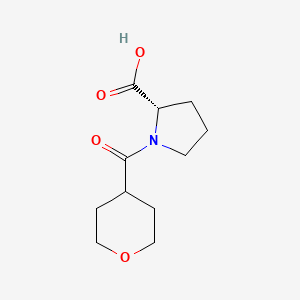

The synthesis of 3,5-Dibromo-2-chlorobenzamide involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-chlorobenzamide is characterized by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds in this series have been established by X-ray crystallography .Aplicaciones Científicas De Investigación

Investigación Proteómica

3,5-Dibromo-2-clorobenzamida: se menciona como un producto utilizado en la investigación proteómica. La proteómica implica el estudio de las proteínas, sus estructuras, funciones e interacciones. Este compuesto podría utilizarse en experimentos relacionados con la síntesis o modificación de proteínas .

Catálisis

Sustrato Enzimático

Cribado Farmacológico

Se menciona que se están sintetizando derivados de compuestos similares para la investigación farmacológica, particularmente para la actividad antituberculosa .

Mecanismo De Acción

3,5-Dibromo-2-chlorobenzamide has a unique combination of properties that make it a valuable tool for scientists. It has a strong antibacterial and antifungal activity, as well as its ability to act as a catalyst in chemical reactions. Additionally, 3,5-Dibromo-2-chlorobenzamide has been shown to have a strong affinity for certain types of proteins, which allows it to bind to them and inhibit their activity.

Biochemical and Physiological Effects

3,5-Dibromo-2-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. Additionally, it has been shown to have an anti-inflammatory effect and to reduce the levels of certain types of hormones in the body. Additionally, 3,5-Dibromo-2-chlorobenzamide has been shown to have an antioxidant effect and to reduce the levels of certain types of free radicals in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

There are several advantages and limitations associated with the use of 3,5-Dibromo-2-chlorobenzamide in laboratory experiments. One of the main advantages is that it is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, 3,5-Dibromo-2-chlorobenzamide is relatively stable and can be stored for extended periods of time without losing its effectiveness. However, there are some limitations associated with the use of 3,5-Dibromo-2-chlorobenzamide in laboratory experiments. One of the main limitations is that it is toxic and should be handled with extreme caution. Additionally, 3,5-Dibromo-2-chlorobenzamide is a strong irritant and can cause skin and eye irritation if not handled properly.

Direcciones Futuras

There are several potential future directions for the use of 3,5-Dibromo-2-chlorobenzamide. One potential direction is the development of new compounds based on 3,5-Dibromo-2-chlorobenzamide, which could be used for a variety of purposes, including the development of new drugs and the synthesis of various polymers. Additionally, 3,5-Dibromo-2-chlorobenzamide could be used to develop new catalysts for chemical reactions or to develop new dyes and pigments. Additionally, 3,5-Dibromo-2-chlorobenzamide could be used to develop new types of plastics or to develop new methods for the synthesis of various compounds. Finally, 3,5-Dibromo-2-chlorobenzamide could be used to develop new methods for the production of certain types of paints.

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dibromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDKACKCSSIVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)